molecular formula C6H8BrN3 B1447368 4-Bromo-N-ethylpyridazin-3-amine CAS No. 1396762-42-7

4-Bromo-N-ethylpyridazin-3-amine

Cat. No.: B1447368
CAS No.: 1396762-42-7
M. Wt: 202.05 g/mol
InChI Key: YQZXKQGWDHJYFH-UHFFFAOYSA-N
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Description

4-Bromo-N-ethylpyridazin-3-amine is a useful research compound. Its molecular formula is C6H8BrN3 and its molecular weight is 202.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Aminocarbonylation Reactions : A study by Takács et al. (2012) discussed the aminocarbonylation of pyridazinones, including 4-Bromo-N-ethylpyridazin-3-amine derivatives, using palladium catalysis. This process is significant in organic synthesis for constructing amide bonds (Takács et al., 2012).

  • Preparation of Amino-Substituted Bromopyridazinones : Schmitt et al. (2006) explored an efficient method for preparing disubstituted 3-aminopyridazines from 4-bromo-pyridazine-3,6-dione, which is structurally related to this compound. This method involves a combination of amination and Pd(0) cross-coupling reactions under microwave irradiation (Schmitt et al., 2006).

  • Copper-Catalyzed Amination : Lang et al. (2001) demonstrated the copper-catalyzed amination of bromopyridines, including compounds similar to this compound. This method is noted for its efficiency and mild reaction conditions (Lang et al., 2001).

  • Regioselective Amination : Knochel et al. (2021) researched the regioselective amination of halogenated pyridines, which could be relevant for derivatives of this compound. This process involves treating halopyridines with amines to produce aminated pyridines via pyridyne intermediates (Knochel et al., 2021).

  • Synthesis of Novel Pyridine-Based Derivatives : Ahmad et al. (2017) described the Suzuki cross-coupling reaction of bromopyridin-3-amines to synthesize novel pyridine derivatives, a process that could be applicable to this compound (Ahmad et al., 2017).

Properties

IUPAC Name

4-bromo-N-ethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-2-8-6-5(7)3-4-9-10-6/h3-4H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZXKQGWDHJYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CN=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297778
Record name 3-Pyridazinamine, 4-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396762-42-7
Record name 3-Pyridazinamine, 4-bromo-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396762-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinamine, 4-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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